1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid
CAS No.:
Cat. No.: VC20434459
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.1.1]hexane-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13-5-8(6-13)4-9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
| Standard InChI Key | LIVYSMQHGTXWIH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC12CC(C1)CC2C(=O)O |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
1-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid is defined by the molecular formula C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol. The IUPAC name, 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.1.1]hexane-2-carboxylic acid, reflects its functional groups:
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A bicyclo[2.1.1]hexane core providing structural rigidity.
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A Boc-protected aminomethyl group (-NH-C(O)-O-tert-butyl) at position 1.
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A carboxylic acid moiety (-COOH) at position 2.
Key identifiers include:
The bicyclo[2.1.1]hexane system imposes significant steric constraints, influencing reactivity and molecular interactions . The Boc group enhances solubility in organic solvents while protecting the amine during synthetic transformations.
Synthesis and Derivative Formation
Synthetic Pathways
The synthesis of this compound involves multi-step strategies to construct the bicyclic framework and introduce functional groups:
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Bicyclo[2.1.1]hexane Formation:
Photochemical [2+2] cycloaddition reactions between norbornadiene derivatives and alkenes generate the bicyclic core. For example, irradiation of a norbornene precursor with UV light induces ring-strain-driven cyclization. -
Aminomethyl Group Introduction:
The aminomethyl side chain is installed via nucleophilic substitution or reductive amination. A common approach involves reacting the bicyclohexane bromide with ammonia or a protected amine. -
Boc Protection:
Treatment with tert-butoxycarbonyl chloride (Boc₂O) in the presence of triethylamine (Et₃N) protects the primary amine, yielding the Boc-aminomethyl derivative. -
Carboxylic Acid Functionalization:
Oxidation of a pre-installed alcohol or hydrolysis of a nitrile group produces the carboxylic acid moiety .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cycloaddition | UV light, dichloromethane, 0°C | 45–60% |
| Aminomethylation | NH₃, K₂CO₃, DMF, 80°C | 70% |
| Boc Protection | Boc₂O, Et₃N, THF, rt | 85% |
| Acid Formation | H₂O₂, H₂SO₄, reflux | 90% |
Chemical Reactivity and Applications
Deprotection and Functionalization
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA), regenerating the free amine for subsequent reactions. The carboxylic acid participates in:
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Amide couplings with EDCl/HOBt.
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Esterifications using DCC/DMAP.
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Metal-catalyzed cross-couplings after conversion to acyl chlorides .
Medicinal Chemistry Applications
The compound’s rigid structure mimics peptide β-turns, enabling its use in:
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Peptidomimetic drug design: As a scaffold for protease inhibitors or receptor antagonists.
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Covalent warheads: The free amine reacts with electrophilic groups in target enzymes.
Materials Science Applications
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Polymer precursors: Copolymerization with diols or diamines yields thermally stable polyamides.
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Coordination complexes: The carboxylic acid binds metal ions for catalytic or sensing applications .
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation (Category 2) | Wear nitrile gloves and lab coat |
| Eye damage (Category 2A) | Use safety goggles or face shield |
| Respiratory sensitization | Operate in a fume hood |
Storage at 2–8°C under inert atmosphere (N₂ or Ar) is recommended to prevent decomposition.
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